
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane, also known as 1,1-difluorocyclohex-4-en-1-yl prop-2-yn-1-yl, is a synthetic compound with a wide range of applications in biochemistry and chemistry. It is a versatile compound that can be used in many different ways, including as a reagent, a catalyst, and a ligand. This compound is a valuable tool for scientists and researchers in the fields of biochemistry and chemistry, as it can provide a great deal of insight into the structure and function of molecules.
Aplicaciones Científicas De Investigación
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane has a wide range of applications in scientific research. It can be used as a reagent in the synthesis of a variety of molecules, including those with therapeutic potential. It has also been used in the synthesis of peptides and proteins, as well as in the study of the structure and function of enzymes. Additionally, 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane has been used in the synthesis of a variety of other compounds, such as ligands, catalysts, and other organic molecules.
Mecanismo De Acción
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane acts as a reagent in the synthesis of a variety of molecules, including those with therapeutic potential. It is a versatile compound that can be used in many different ways, including as a reagent, a catalyst, and a ligand. In addition to its reagent properties, 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane can also act as a catalyst in the synthesis of various molecules. This is due to its ability to form a complex with a substrate molecule, which can then be used to facilitate the synthesis of the desired product.
Biochemical and Physiological Effects
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane has a wide range of biochemical and physiological effects. It has been used in the synthesis of a variety of molecules, including those with therapeutic potential. It has also been used in the study of the structure and function of enzymes, and as a catalyst in the synthesis of various molecules. Additionally, this compound has been found to have an inhibitory effect on the activity of certain enzymes, such as tyrosine kinases, which can be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane in laboratory experiments is its versatility. It can be used as a reagent, a catalyst, and a ligand in the synthesis of various molecules. Additionally, it can be used to study the structure and function of enzymes and other proteins. Its main limitation is its toxicity, which can be hazardous if not handled properly.
Direcciones Futuras
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane has a wide range of potential applications in biochemistry and chemistry. Future research could focus on the synthesis of novel compounds using this compound, as well as the study of its biochemical and physiological effects. Additionally, further research could be done on the mechanism of action of this compound and its potential applications in the development of therapeutics. Finally, research could be done on the optimization of the synthesis of 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane and its derivatives, as well as its use as a catalyst and a ligand in the synthesis of other compounds.
Métodos De Síntesis
1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane can be synthesized using a variety of methods. The most common method involves the reaction of 2-chloro-1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexanecyclohex-4-en-1-yl prop-2-yn-1-yl with ethylmagnesium bromide. This reaction yields 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane as the major product. Other methods of synthesis involve the reaction of 1,1-difluoro-4-(prop-2-yn-1-yl)cyclohexane-4-(prop-2-yn-1-yl)cyclohexane with a variety of reagents, such as sodium hydride and ethylmagnesium bromide.
Propiedades
IUPAC Name |
1,1-difluoro-4-prop-2-ynylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2/c1-2-3-8-4-6-9(10,11)7-5-8/h1,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REARXAMPSAXJMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-4-(prop-2-yn-1-yl)cyclohexane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




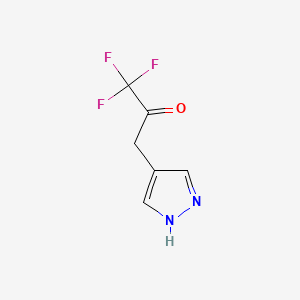
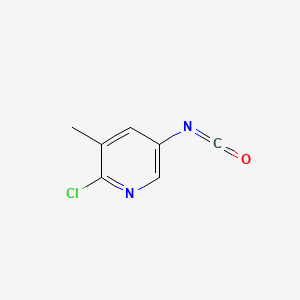

![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)
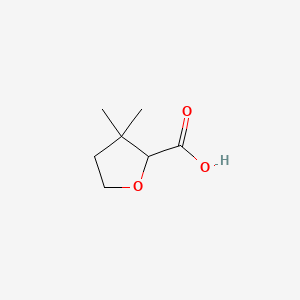

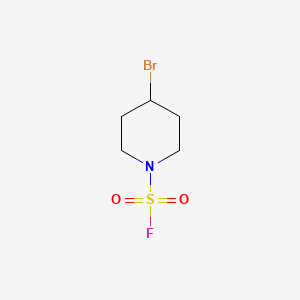
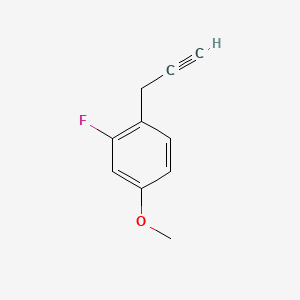
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclobutyl}carbamate](/img/structure/B6605299.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)